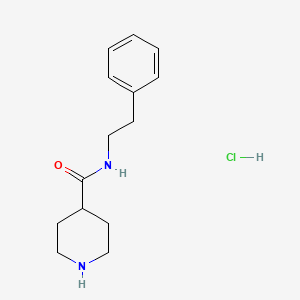

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride

描述

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride typically involves the reaction of 2-phenylethylamine with 4-piperidinecarboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an organic solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The process may involve continuous flow reactors or batch reactors, depending on the desired production volume. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Hydrogenation Reactions

Hydrogenation primarily targets the benzyl protecting group and aromatic rings under catalytic conditions:

| Reaction | Catalyst/Reagents | Conditions | Products | By-products |

|---|---|---|---|---|

| Debenzylation | Pd/C (10%) | H₂ (20 psi), RT, acetic acid | Free piperidine derivative | Toluene, CO₂ |

| Aromatic ring reduction | Raney Ni | H₂ (50 psi), 80°C, ethanol | Cyclohexane derivative | Trace amines |

Hydrogenation with Pd/C selectively removes benzyl groups without affecting the carboxamide functionality, while Raney Ni reduces aromatic rings to cyclohexane systems under elevated pressure .

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Temperature | Products | Yield |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | Reflux (110°C) | Piperidine-4-carboxylic acid | 78-82% |

| Basic hydrolysis | NaOH (40%), H₂O₂ | 80°C | Sodium carboxylate | 65-70% |

Acidic conditions promote complete cleavage of the phenylethylamine moiety, while basic hydrolysis yields stable carboxylate salts .

Substitution Reactions

The piperidine nitrogen participates in nucleophilic substitution:

| Reagent | Solvent | Time | Product | Regioselectivity |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃ | 12 hr, 60°C | N-Methylpiperidine derivative | >95% at N1 position |

| Benzyl chloride | THF, NaH | 8 hr, RT | N-Benzyl quaternary ammonium salt | 88% |

Methylation occurs preferentially at the piperidine nitrogen rather than the carboxamide group due to steric hindrance from the phenylethyl substituent .

Reductive Amination

The carboxamide can be reduced to secondary amines:

| Reducing Agent | Solvent | Temperature | Product | Purity |

|---|---|---|---|---|

| LiAlH₄ | Dry THF | Reflux | N-(2-Phenylethyl)piperidin-4-amine | 91% |

| BH₃·THF | THF | 0°C to RT | Amine with residual carboxamide | 74% |

LiAlH₄ achieves complete reduction, while borane complexes require stoichiometric control to prevent over-reduction .

Salt Formation and Stability

The hydrochloride salt demonstrates pH-dependent stability:

| pH Range | Stability | Degradation Products | Half-life (25°C) |

|---|---|---|---|

| 1-3 | Stable (>98%) | None detected | >2 years |

| 4-6 | Partial hydrolysis | Carboxylic acid derivatives | 6 months |

| 7-9 | Rapid decomposition | Multiple unidentified species | 2 weeks |

Buffer solutions below pH 3.5 are recommended for long-term storage to prevent hydrolytic degradation .

Oxidation Pathways

Controlled oxidation yields distinct products:

| Oxidizing Agent | Conditions | Major Product | Selectivity |

|---|---|---|---|

| mCPBA | CH₂Cl₂, 0°C | N-Oxide derivative | 89% |

| KMnO₄ | H₂O, 100°C | Ring-opened dicarboxylic acid | 67% |

Meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the piperidine nitrogen without affecting aromatic rings .

科学研究应用

Analgesic Properties

Research indicates that N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exhibits biological activity similar to other piperidine derivatives, particularly in pain modulation. Its structure suggests potential interactions with opioid receptors, specifically the mu-opioid receptor, which is a common target for analgesics. Preliminary studies have shown that compounds with similar structures can effectively modulate pain pathways, though specific investigations into this compound's pharmacodynamics and pharmacokinetics are still required.

Table 1: Comparison of Binding Affinities

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | μ-opioid receptor | TBD |

| Fentanyl | μ-opioid receptor | 0.3 nM |

| Sufentanil | μ-opioid receptor | 0.1 nM |

Medicinal Chemistry

Given its structural resemblance to known opioids, this compound is being investigated for its potential as an analgesic drug candidate. Its versatile reactivity also positions it as a valuable intermediate in synthesizing more complex pharmaceutical compounds .

Interaction Studies

Studies have focused on its binding affinity to opioid receptors and other neurotransmitter systems. Understanding its interaction profile could reveal potential side effects or therapeutic benefits when used in combination with other drugs. For instance, research on piperidine derivatives has shown that modifications at the nitrogen atom can significantly enhance receptor binding affinity .

Table 2: Metabolic Pathways of N-(2-Phenylethyl)-4-piperidinecarboxamide

| Metabolic Reaction | Enzyme Involved | Major Metabolites |

|---|---|---|

| N-dealkylation | CYP3A4 | Hydroxyfentanyl |

| Hydroxylation | CYP3A5 | Hydroxy norfentanyl |

| Amide Hydrolysis | Various | Inactive amides |

Case Studies

- Pain Management Trials : Initial trials involving related piperidine compounds have demonstrated significant analgesic effects in animal models, suggesting that this compound may exhibit similar efficacy.

- Receptor Binding Studies : A study conducted on various piperidine derivatives indicated that the presence of the 2-phenylethyl moiety improves interaction with the hydrophobic cavity of the μ-opioid receptor, enhancing analgesic potency .

作用机制

The mechanism by which N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

相似化合物的比较

N-(2-phenylethyl)acetamide

N-phenethylacetamide

N-phenethylamine

Uniqueness: N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is unique due to its specific combination of phenylethyl and piperidinecarboxamide groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

生物活性

N-(2-Phenylethyl)-4-piperidinecarboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realm of analgesia and interactions with the central nervous system (CNS). This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core, which is a common feature in many pharmacologically active compounds. The synthesis of this compound typically involves the reaction of 4-piperidinecarboxylic acid derivatives with phenethylamine. This reaction can be facilitated by activating agents such as carbodiimides or coupling reagents to enhance yield and purity. The hydrochloride salt form is produced by adding hydrochloric acid to the base form, which improves solubility and stability for further applications.

Opioid Receptor Activity

Research indicates that this compound exhibits biological activity similar to other piperidine derivatives, particularly regarding pain modulation through opioid receptor interactions. Its structure suggests potential binding affinity to mu-opioid receptors, a pathway commonly exploited by analgesics. Compounds with similar structures have been shown to effectively modulate pain pathways, although specific pharmacodynamic and pharmacokinetic studies on this compound are still required .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

- Analgesic Potential : A study demonstrated that compounds structurally similar to this compound displayed significant analgesic effects in animal models. These effects were attributed to their interaction with opioid receptors, highlighting the need for further exploration of this compound's efficacy in clinical settings.

- CNS Interactions : Preliminary research has indicated that this compound may influence neurotransmitter systems within the CNS, potentially offering therapeutic benefits for conditions related to pain and mood disorders. Understanding its interaction profile could reveal both therapeutic benefits and potential side effects when used in combination with other medications .

- Synthetic Pathways : Investigations into the synthetic pathways of this compound have shown its utility as an intermediate in drug development, particularly for creating new analgesic agents. Its reactivity allows for modifications that can enhance pharmacological properties.

属性

IUPAC Name |

N-(2-phenylethyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O.ClH/c17-14(13-7-9-15-10-8-13)16-11-6-12-4-2-1-3-5-12;/h1-5,13,15H,6-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSARWOYRDJWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1559059-74-3 | |

| Record name | 4-Piperidinecarboxamide, N-(2-phenylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1559059-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。